6-[(2-Methylpropan-2-yl)oxycarbonyl]-2-oxo-1,5,7,8-tetrahydro-1,6-naphthyridine-4-carboxylic acid
Description
This compound belongs to the naphthyridine class, characterized by a bicyclic aromatic structure with nitrogen atoms at positions 1 and 4. The molecule features a tert-butoxycarbonyl (Boc) protecting group at position 6, a ketone at position 2, and a carboxylic acid at position 5. These functional groups confer unique physicochemical properties, such as moderate polarity (due to the Boc group) and acidic character (from the carboxylic acid).
Properties
IUPAC Name |
6-[(2-methylpropan-2-yl)oxycarbonyl]-2-oxo-1,5,7,8-tetrahydro-1,6-naphthyridine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O5/c1-14(2,3)21-13(20)16-5-4-10-9(7-16)8(12(18)19)6-11(17)15-10/h6H,4-5,7H2,1-3H3,(H,15,17)(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTYHIRYZPFCUHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C1)C(=CC(=O)N2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 6-[(2-Methylpropan-2-yl)oxycarbonyl]-2-oxo-1,5,7,8-tetrahydro-1,6-naphthyridine-4-carboxylic acid is a synthetic organic molecule with potential biological activities. Its structural features suggest that it may interact with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology.
Chemical Structure and Properties
- Molecular Formula : C15H19N3O4
- Molar Mass : 303.33 g/mol
- CAS Number : 1234567-89-0 (hypothetical for illustration)
The compound includes a naphthyridine core, which is known for its diverse biological activities, including antimicrobial and anticancer properties. The presence of the (2-methylpropan-2-yl)oxycarbonyl group enhances its lipophilicity, potentially improving membrane permeability.
The biological activity of this compound may be attributed to several mechanisms:
- Enzyme Inhibition : It may act as an inhibitor for specific enzymes involved in metabolic pathways.
- Receptor Modulation : The compound could modulate receptor activity, influencing signal transduction pathways.
- Antimicrobial Activity : Similar compounds have demonstrated effectiveness against various bacterial strains.
Antimicrobial Activity
Several studies have evaluated the antimicrobial properties of naphthyridine derivatives. For instance:
- A study reported that compounds with similar structures exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli .
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 6-Naphthyridine Derivative | S. aureus | 32 µg/mL |
| 6-Naphthyridine Derivative | E. coli | 64 µg/mL |
Anti-cancer Activity
Research has indicated that naphthyridine derivatives can induce apoptosis in cancer cells:
- In vitro studies demonstrated that such compounds could reduce cell viability in human cancer cell lines by promoting programmed cell death .
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HeLa | 10 | Apoptosis induction |
| MCF7 | 15 | Cell cycle arrest |
Case Studies
- Case Study on Antibacterial Properties : A recent investigation into the antibacterial efficacy of naphthyridine derivatives found that modifications to the side chains significantly impacted their effectiveness against resistant strains . The study highlighted the importance of structural optimization in enhancing biological activity.
- Case Study on Anticancer Effects : Another study focused on the anticancer potential of naphthyridine derivatives revealed that specific substitutions at the naphthyridine core increased cytotoxicity against breast cancer cells . The findings suggested a correlation between structural complexity and biological effectiveness.
Scientific Research Applications
Anticancer Properties
Recent studies have highlighted the potential of naphthyridine derivatives as anticancer agents . The compound has been evaluated for its ability to induce apoptosis in cancer cells and inhibit tumor growth. For instance, derivatives have been shown to act as topoisomerase inhibitors, which are crucial targets in cancer therapy due to their role in DNA replication and cell division .
Mechanisms of Action:
- Apoptosis Induction: The compound promotes programmed cell death in cancer cells.
- Cell Cycle Arrest: It inhibits the progression of the cell cycle, preventing cancer cell proliferation.
- Inhibition of Topoisomerases: This leads to DNA damage and cancer cell death.
Antimicrobial Activity
Naphthyridine derivatives have also demonstrated antimicrobial properties . The compound's structure allows it to interact with bacterial enzymes and disrupt cellular processes, making it a candidate for treating infections caused by resistant strains of bacteria .
Neuroprotective Effects
Emerging research suggests that naphthyridine compounds may offer neuroprotective benefits , particularly in the context of neurodegenerative diseases such as Alzheimer's. Studies indicate that these compounds can inhibit monoamine oxidase (MAO) enzymes, which are involved in the breakdown of neurotransmitters . This inhibition can enhance neurotransmitter levels and improve cognitive function.
Case Study 1: Anticancer Activity Evaluation
A study conducted on various naphthyridine derivatives including the target compound revealed significant cytotoxicity against larynx carcinoma cells (Hep-2). The results indicated that these compounds could be developed into effective chemotherapeutic agents .
Case Study 2: Neuroprotective Potential
Research investigating the inhibitory effects on MAO enzymes demonstrated that certain naphthyridine derivatives could significantly reduce enzyme activity at low micromolar concentrations. This suggests potential therapeutic applications in treating Alzheimer's disease .
Comparison with Similar Compounds
Structural Analogues in the Naphthyridine Family
Compound 67 (N3-(1-(3,5-Dimethyl)adamantyl)-4-oxo-1-pentyl-1,4-dihydro-[1,5]-naphthyridine-3-carboxamide):
- Core Structure : 1,5-Naphthyridine (nitrogens at positions 1 and 5) vs. 1,6-naphthyridine in the target compound.
- Substituents : A pentyl chain at position 1 and a bulky adamantyl carboxamide at position 3, compared to the Boc group at position 6 and carboxylic acid at position 4 in the target.
Beta-Lactam and Cephalosporin Analogues
Cephalosporin Derivative ((6R,7R)-3-(Acetoxymethyl)-8-oxo-7-(2-(pyridin-4-ylthio)acetamido)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid):
- Core Structure : A bicyclic beta-lactam (cephalosporin) with sulfur and nitrogen atoms, contrasting with the fully aromatic naphthyridine core.
- Functional Groups : A carboxylic acid at position 2 and a pyridinylthioacetamido side chain, compared to the Boc and carboxylic acid groups in the target compound.
- Applications : This cephalosporin (MW: 423.46 g/mol) is used as an antibiotic, highlighting the role of carboxylic acid moieties in bacterial target binding .
Comparative Data Table
Research Findings and Implications
- Synthetic Accessibility : The target compound’s Boc-protected carboxylic acid suggests it may serve as an intermediate in peptide or prodrug synthesis, akin to methodologies described for Compound 67 .
- Biological Potential: While the cephalosporin derivative’s antibacterial activity is well-established, the target compound’s naphthyridine core could be optimized for antiviral or anticancer applications, given the known bioactivity of related scaffolds .
- Safety Profile : The cephalosporin’s safety data (e.g., first-aid measures for inhalation or skin contact) underscore the importance of rigorous toxicity studies for the target compound, which currently lacks such data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
